molecular formula C11H14N4O4 B1682034 Tubercidin CAS No. 69-33-0

Tubercidin

Cat. No. B1682034
CAS RN: 69-33-0
M. Wt: 266.25 g/mol
InChI Key: HDZZVAMISRMYHH-KCGFPETGSA-N
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Description

Tubercidin is an antibiotic purine ribonucleoside that readily substitutes for adenosine in the biological system . Its incorporation into DNA and RNA has an inhibitory effect on the metabolism of these nucleic acids . It is produced in the culture broth of Streptomyces tubericidus .


Synthesis Analysis

The biosynthetic pathway of Tubercidin has been characterized from Streptomyces tubercidicus NBRC 13090 . The enzyme TubE specifically utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine for the precise construction of the deazapurine nucleoside scaffold . TubD functions as an NADPH-dependent reductase, catalyzing irreversible reductive deamination . Finally, TubG acts as a Nudix hydrolase, preferring Co2+ for the maintenance of maximal activity, and is responsible for the tailoring hydrolysis step leading to Tubercidin .


Molecular Structure Analysis

Tubercidin has an intriguing structure, in which a 7-deazapurine core is linked to the ribose moiety by an N-glycosidic bond . The molecular weight is 266.25 g/mol and the chemical formula is C11H14N4O4 .


Chemical Reactions Analysis

The biosynthesis of Tubercidin involves several chemical reactions. TubE utilizes phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine for the construction of the deazapurine nucleoside scaffold . TubD, an NADPH-dependent reductase, catalyzes irreversible reductive deamination . TubG, a Nudix hydrolase, is responsible for the tailoring hydrolysis step leading to Tubercidin .

Scientific Research Applications

Inhibition of Glycolysis in Parasites

The Adenosine Analog Tubercidin Inhibits Glycolysis in Trypanosoma brucei Tubercidin (7-deazaadenosine) demonstrates a mechanism of toxicity by targeting glycolysis in the parasite Trypanosoma brucei. The study reveals that tubercidin's toxicity is linked to its inhibitory action on glycolytic enzymes, specifically phosphoglycerate kinase. This inhibition leads to a dose-dependent increase in the concentration of 1,3-bisphosphoglycerate, a glycolytic intermediate, suggesting a direct impact on the glycolytic pathway of the parasite (Drew et al., 2003).

Tubercidin in Marine Organisms

Tubercidin, A Cytotoxic Agent from the Marine Sponge Caulospongia biflabellata Tubercidin has been isolated from the marine sponge Caulospongia biflabellata, marking the first report of tubercidin's presence in a marine organism. The compound exhibits potent cytotoxic activity against tumor cells, underscoring its potential in antitumor applications (Biabani et al., 2002).

Synthesis and Antitumor Properties

An Improved Total Synthesis of Tubercidin This research presents an improved synthesis method for tubercidin, emphasizing its significant biological activities such as antibacterial, antitumor, and anti-schistosomal properties. The study showcases the potential of tubercidin in therapeutic applications due to its broad spectrum of biological activities (Huang et al., 2014).

Resistance Mechanisms in Parasites

Characterization of a Novel Endoplasmic Reticulum Protein Involved in Tubercidin Resistance in Leishmania major Research uncovers a novel protein associated with tubercidin resistance in the parasite Leishmania major. The study highlights the importance of understanding the mechanisms of drug resistance and the potential metabolic pathways affected by tubercidin, offering insights into the development of alternative anti-leishmanial drugs (Aoki et al., 2016).

Efficacy in Leishmania Treatment

Efficacy of the Tubercidin Antileishmania Action Associated with an Inhibitor of the Nucleoside Transport The study demonstrates the effectiveness of combining tubercidin with nitrobenzylthioinosine, an inhibitor of purine nucleoside transport, in treating leishmania while protecting mammalian cells from tubercidin's toxicity. This approach shows promise in mitigating the host toxicity associated with tubercidin treatment (Aoki et al., 2008).

Safety And Hazards

Tubercidin is fatal if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, immediate medical attention is required .

Future Directions

The findings on the biosynthesis of Tubercidin lay a foundation for the rational generation of Tubercidin analogs through synthetic biology strategy . This also opens the way for the target-directed search of Tubercidin-related antibiotics .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZZVAMISRMYHH-KCGFPETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018946
Record name Tubercidin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubercidin

CAS RN

69-33-0
Record name Tubercidin
Source CAS Common Chemistry
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Record name Tubercidin
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Record name Tubercidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03172
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Record name Tubercidin
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Record name 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Record name TUBERCIDIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,360
Citations
DE Bergstrom, AJ Brattesani, MK Ogawa… - Journal of medicinal …, 1984 - ACS Publications
… -d] pyrimidine nucleoside antibiotics tubercidin, toyocamycin, … (2-buten-l-yl) tubercidin were more selective against reovirus … -(l-methoxyethyl) tubercidin caused a significant decrease in …
Number of citations: 105 pubs.acs.org
Y Liu, R Gong, X Liu, P Zhang, Q Zhang, YS Cai… - Microbial Cell …, 2018 - Springer
Background Tubercidin (TBN), an adenosine analog with potent antimycobacteria and antitumor bioactivities, highlights an intriguing structure, in which a 7-deazapurine core is linked …
Number of citations: 20 link.springer.com
R TRIBOLET, H SIGEL - European Journal of Biochemistry, 1987 - Wiley Online Library
The concentration dependence of the chemical shifts of the protons H‐2, H‐8 and H‐1′ for 2′‐, 3′‐ and 5′‐AMP 2− and of the protons H‐2, H‐7, H‐8 and H‐1′ for tubercidin 5′‐…
Number of citations: 209 febs.onlinelibrary.wiley.com
SS Mitchell, SC Pomerantz… - Journal of natural …, 1996 - ACS Publications
… Pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides such as the natural product tubercidin … We report here the isolation of three tubercidin analogs; 1, 5‘-deoxy-3-bromotubercidin (2), …
Number of citations: 36 pubs.acs.org
Y Mizuno, M Ikehara, K Watanabe… - Chemical and …, 1963 - jstage.jst.go.jp
… of tubercidin (I) as beta. The total syntheses of toyocamycin (11W) as well as tubercidin (I) … , Tokyo, for supplying us with tubercidin and for the stimulating interest and encouragement …
Number of citations: 28 www.jstage.jst.go.jp
A Bloch, RJ Leonard, CA Nichol - … et Biophysica Acta (BBA)-Nucleic Acids …, 1967 - Elsevier
… Tubercidin proved to be a weak … by tubercidin was prevented by purine and pyrimidine nucleosides, ribose 5-phosphate, pyruvate, and certain amino acids. In the presence of tubercidin…
Number of citations: 111 www.sciencedirect.com
G Acs, E Reich, M Mori - Proceedings of the National …, 1964 - National Acad Sciences
… of tubercidin (Tu) is well established,2 and the chemical synthesis of a related derivative has been achieved.3 It has been reported that tubercidin … The results show that tubercidin is …
Number of citations: 205 www.pnas.org
LX Zhao, SX Huang, SK Tang, CL Jiang… - Journal of natural …, 2011 - ACS Publications
Our current natural product program utilizes new actinomycetes originating from unexplored and underexplored ecological niches, employing cytotoxicity against a selected panel of …
Number of citations: 58 pubs.acs.org
K Anzai, M Matsui - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
… Finally the conversion of tubercidin into 5'-deoxytubercidin was accomplished in the … Nº, NºDibenzoyl-2',3'-O-isopropylidene-5'-O-methanesulfonyltubercidin (XXII) was obtained along …
Number of citations: 18 www.journal.csj.jp
JD Anderson, RJ Bontems, S Geary… - Nucleosides & …, 1989 - Taylor & Francis
… The C-5 chloro-substituted derivative of tubercidin has shown an increase of selectivity in its … profile of activity of the halogen-substituted tubercidin analogs, we sought to synthesize 6-…
Number of citations: 18 www.tandfonline.com

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